Piperonylidene propionaldehyde
Description
Piperonylidene propionaldehyde is an organic compound characterized by its unique structure, which includes a piperonylidene group attached to a propionaldehyde moiety
Properties
CAS No. |
6974-47-6 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-methylprop-2-enal |
InChI |
InChI=1S/C11H10O3/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-6H,7H2,1H3 |
InChI Key |
VLNPUVFEUOBXDK-UHFFFAOYSA-N |
SMILES |
CC(=CC1=CC2=C(C=C1)OCO2)C=O |
Isomeric SMILES |
C/C(=C\C1=CC2=C(C=C1)OCO2)/C=O |
Canonical SMILES |
CC(=CC1=CC2=C(C=C1)OCO2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperonylidene propionaldehyde can be synthesized through several methods. One common approach involves the alkali-catalyzed condensation of piperonal with propionic aldehyde. This reaction typically requires a basic catalyst and proceeds under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves the partial catalytic hydrogenation of 2-piperonylidene-propanal. This process is typically carried out in the presence of a catalyst such as Raney nickel and an inert solvent like alcohol or ether .
Chemical Reactions Analysis
Selective Hydrogenation to Piperonyl Propionaldehyde
Piperonylidene propionaldehyde undergoes catalytic hydrogenation under Pd/C (palladium on carbon) to yield piperonyl propionaldehyde. This reaction selectively reduces the α,β-unsaturated double bond while preserving the aldehyde functionality .
Conditions :
-
Catalyst: 3–8% Pd/C (5% optimal, 60% moisture)
-
Pressure: 0.5–2.5 MPa H₂
-
Temperature: 80–130°C
-
Duration: 6–12 hours
Outcomes :
| Parameter | Value |
|---|---|
| Conversion | >99% |
| Product Purity | ≥98% |
| Yield (Two-Step) | 60–63% |
This process is industrially preferred due to its safety, scalability, and high selectivity .
Base-Catalyzed Condensation with Propionaldehyde
The synthesis of this compound involves aldol condensation between piperonal (1,3-benzodioxole-5-carbaldehyde) and propionaldehyde under alkaline conditions .
Mechanism :
-
Enolate Formation : Propionaldehyde deprotonates in basic media (e.g., NaOH/KOH in methanol) to form a nucleophilic enolate.
-
Nucleophilic Attack : The enolate attacks the carbonyl carbon of piperonal.
-
Protonation and Dehydration : The intermediate aldol adduct dehydrates to form the α,β-unsaturated aldehyde.
Optimized Conditions :
-
Alkali Concentration: 2–20% (5–10% optimal)
-
Temperature: 20–80°C (20–50°C optimal)
-
Solvent: Methanol or ethanol
-
Duration: 3–8 hours
Yield Data :
| Alkali (%) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 5 | 30 | 4 | 62.05 |
| 10 | 50 | 5 | 63.20 |
| 15 | 80 | 5 | 60.60 |
Nucleophilic Addition to the α,β-Unsaturated System
The conjugated carbonyl system allows Michael addition or cyanohydrin formation. For example, hydrogen cyanide (HCN) adds across the double bond :
Conditions :
-
pH 4–5 (buffered with H₂SO₄ and NaCN)
-
Room temperature
Selectivity : The reaction favors 1,4-addition due to conjugation stabilization.
Oxidation and Reduction Pathways
-
Oxidation : The aldehyde group can be oxidized to propionic acid derivatives using strong oxidizers (e.g., KMnO₄, CrO₃), though this is less common due to competing alkene reactivity .
-
Enzymatic Reduction : Aldehyde dehydrogenases (ALDH) may reduce the compound to the corresponding alcohol in biological systems .
Cross-Coupling Reactions
The Wittig-Horner reaction with stabilized ylides can extend the conjugated system :
Key Features :
-
Stereoselectivity: Antiperiplanar attack favors E-alkene formation.
-
Byproduct: Water-soluble phosphate derivatives facilitate purification.
Polymerization and Side Reactions
Under prolonged basic conditions, self-condensation or polymerization may occur via repeated aldol additions. Stabilizing agents (e.g., radical inhibitors) are recommended for large-scale syntheses .
Scientific Research Applications
Piperonylidene propionaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: this compound is utilized in the production of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism by which piperonylidene propionaldehyde exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Piperonylidene propionaldehyde can be compared with other similar compounds such as:
2-Piperonyl-propanal: Shares a similar structure but differs in its specific functional groups and reactivity.
Propionaldehyde: A simpler aldehyde that lacks the piperonylidene group, resulting in different chemical properties and applications.
Uniqueness: this compound’s unique combination of the piperonylidene and propionaldehyde moieties gives it distinct chemical properties, making it valuable for specific applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
